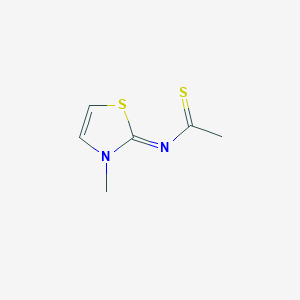
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazolylidene group attached to an ethanethioamide moiety. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- typically involves the reaction of 3-methyl-2-thiazolin-2-one with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thiazolylidene group. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of thioamides or thiols.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioamides and thiols.
Substitution: Substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiamine (Vitamin B1): An essential nutrient involved in energy metabolism.
Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.
The uniqueness of ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Propriétés
Numéro CAS |
64949-23-1 |
|---|---|
Formule moléculaire |
C6H8N2S2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
N-(3-methyl-1,3-thiazol-2-ylidene)ethanethioamide |
InChI |
InChI=1S/C6H8N2S2/c1-5(9)7-6-8(2)3-4-10-6/h3-4H,1-2H3 |
Clé InChI |
FSYAQXSJRUMGSN-UHFFFAOYSA-N |
SMILES canonique |
CC(=S)N=C1N(C=CS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
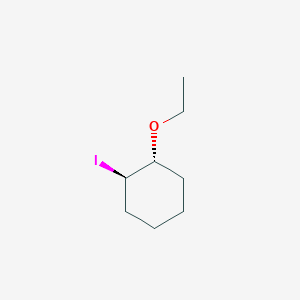
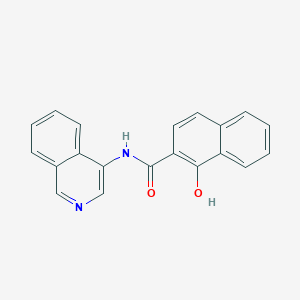
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
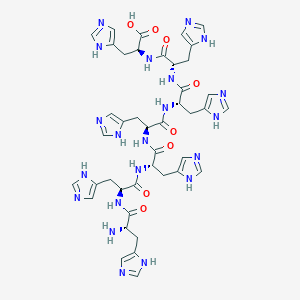
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
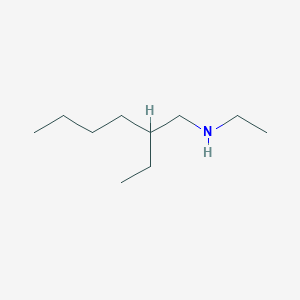
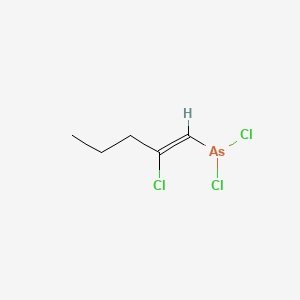
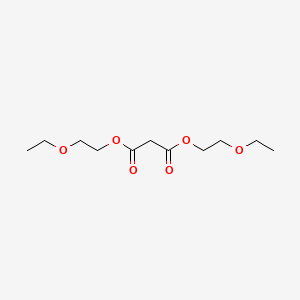
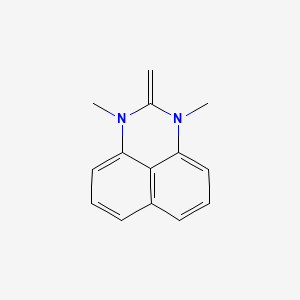


![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
